Hydrolytic Stability Advantage Over Sulfonyl Chloride Analog
Sulfonyl fluorides are intrinsically more resistant to hydrolysis than sulfonyl chlorides, as established by the general stability order R–SO₂F > R–SO₂Cl > R–SO₂Br > R–SO₂I [1]. This class-level property is reflected in the storage requirements of the target compound versus its direct chloride counterpart: tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate is specified for storage at room temperature, whereas tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (CAS 782501-25-1) mandates storage at 2–8 °C to suppress hydrolytic degradation . The stronger S–F bond (bond dissociation energy approximately 125 kcal·mol⁻¹ vs. S–Cl approximately 86 kcal·mol⁻¹) underpins this differential stability and eliminates the need for cold-chain logistics during procurement and handling [1].
| Evidence Dimension | Storage condition reflecting hydrolytic stability |
|---|---|
| Target Compound Data | Store at room temperature (20–25 °C) |
| Comparator Or Baseline | tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate: Store at 2–8 °C |
| Quantified Difference | Ambient vs. refrigerated storage; elimination of cold-chain requirement |
| Conditions | Vendor-specified long-term storage conditions (Chemscene, Leyan vs. AKSci, Fisher Scientific) |
Why This Matters
Room-temperature storage simplifies logistics and reduces degradation risk during shipment and bench-top use, directly lowering procurement and handling costs for laboratories without dedicated cold storage.
- [1] Wikipedia contributors. Sulfonyl halide. Wikipedia, The Free Encyclopedia. Available at: https://en.wikipedia.org/wiki/Sulfonyl_halide (accessed 2025). View Source
